N'-{4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoyl}-2-hydroxybenzohydrazide
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Overview
Description
N’-{4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoyl}-2-hydroxybenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone ring, a chlorophenyl group, and a benzohydrazide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoyl}-2-hydroxybenzohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a chlorophenylmethylidene compound with a thioamide under acidic conditions.
Coupling with Benzohydrazide: The thiazolidinone intermediate is then coupled with 2-hydroxybenzohydrazide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoyl}-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-{4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoyl}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
N’-{4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoyl}-2-hydroxybenzohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxybenzohydrazide: Similar structure but lacks the thiazolidinone ring.
N’-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2-hydroxybenzohydrazide: Contains a naphthalene ring instead of a chlorophenyl group.
The uniqueness of N’-{4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoyl}-2-hydroxybenzohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClN3O4S2 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C21H18ClN3O4S2/c22-15-8-3-1-6-13(15)12-17-20(29)25(21(30)31-17)11-5-10-18(27)23-24-19(28)14-7-2-4-9-16(14)26/h1-4,6-9,12,26H,5,10-11H2,(H,23,27)(H,24,28)/b17-12- |
InChI Key |
FTMWQHTUCNDMPI-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O)Cl |
Origin of Product |
United States |
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